molecular formula C7H4BrF3O2 B1530039 4-Bromo-2-difluoromethoxy-5-fluorophenol CAS No. 1805103-40-5

4-Bromo-2-difluoromethoxy-5-fluorophenol

Cat. No.: B1530039
CAS No.: 1805103-40-5
M. Wt: 257 g/mol
InChI Key: HTPXWPSTGWBLMZ-UHFFFAOYSA-N
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Description

4-Bromo-2-difluoromethoxy-5-fluorophenol is a halogenated phenolic compound featuring a bromine atom at position 4, a difluoromethoxy group (-OCF₂H) at position 2, and a fluorine atom at position 3.

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)5(12)2-4(3)9/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXWPSTGWBLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-difluoromethoxy-5-fluorophenol is a fluorinated phenolic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C7H4BrF3O2
IUPAC Name: 4-bromo-5-(difluoromethoxy)-2-fluorophenol
Molecular Weight: 239.01 g/mol

The compound features a bromine atom, three fluorine atoms, and a difluoromethoxy group attached to a phenolic structure, which significantly influences its reactivity and biological interactions. The presence of fluorine enhances metabolic stability and bioactivity, making it an attractive candidate for drug development.

The biological activity of 4-Bromo-2-difluoromethoxy-5-fluorophenol is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and halogen bonding. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The halogen atoms (bromine and fluorine) may facilitate additional interactions that can enhance binding affinity and specificity towards biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that fluorinated phenols can inhibit cell proliferation in various cancer cell lines. A notable example includes the inhibition of L1210 mouse leukemia cells, where related compounds displayed IC50 values in the nanomolar range, suggesting potent growth inhibition mechanisms .

Case Studies

  • Inhibition of β-secretase (BACE1)
    A study explored the use of fluorinated phenolic compounds as inhibitors of β-secretase, an enzyme implicated in Alzheimer's disease. These compounds demonstrated potential in reducing amyloid-beta deposits in neuronal cells, indicating their therapeutic promise in neurodegenerative disorders .
  • Fluorinated Drug Development
    Fluorinated compounds have been extensively studied for their roles in drug design. The introduction of fluorine atoms has been shown to improve pharmacokinetic properties and metabolic stability, as seen in several FDA-approved drugs. This underscores the importance of fluorinated derivatives like 4-Bromo-2-difluoromethoxy-5-fluorophenol in medicinal chemistry .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-fluorophenolBromine and fluorineModerate anticancer activity
4-Bromo-5-difluoromethoxy-2-fluorophenolBromine, difluoromethoxy, trifluoroHigh potency against cancer cell lines
2-Bromo-5-fluoropyridineBromine, fluorineAntimicrobial properties

Research Findings

Recent studies have highlighted the versatility of 4-Bromo-2-difluoromethoxy-5-fluorophenol in various applications:

  • Antiviral Activity: Investigations into its antiviral properties have shown promising results against viral replication mechanisms.
  • Enzyme Inhibition: The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, further emphasizing its potential as a drug candidate .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-bromo-2-difluoromethoxy-5-fluorophenol exhibit notable anticancer properties. For instance, synthesized derivatives have shown inhibition against various cancer cell lines, including human promyelocytic leukemia cells. One study reported an IC50 value of approximately 4.07 µM, suggesting its potential as an active pharmaceutical ingredient (API) targeting cancer .

Neurodegenerative Disorders

The compound has also been investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. Certain derivatives have been shown to inhibit β-secretase (BACE), an enzyme involved in the formation of amyloid plaques associated with Alzheimer's pathology. This inhibition could lead to novel treatments aimed at reducing amyloid deposits in affected patients .

Synthetic Pathways

The synthesis of 4-bromo-2-difluoromethoxy-5-fluorophenol can be achieved through various methodologies, including halogenation and functional group modifications. Its versatility as a building block in organic synthesis is highlighted by its ability to participate in reactions such as nucleophilic substitutions and coupling reactions .

Derivatives and Related Compounds

The compound serves as a precursor for synthesizing various analogs with modified biological activities. For example, it can be transformed into 4-bromo-2-fluoro-6-iodoanisole through iodination and methylation processes, which can then be evaluated for their pharmacological properties .

Development of Functional Materials

The unique properties of 4-bromo-2-difluoromethoxy-5-fluorophenol make it suitable for developing advanced materials, including liquid crystals and polymers with specific optical or electronic properties. The difluoromethoxy group enhances the solubility and stability of these materials under various conditions .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing a series of derivatives based on 4-bromo-2-difluoromethoxy-5-fluorophenol demonstrated promising anticancer activity against multiple cell lines. The research utilized structure-activity relationship (SAR) studies to optimize the compounds for higher potency and selectivity.

Case Study 2: Alzheimer’s Therapeutics

In another investigation, derivatives were tested for their ability to inhibit BACE1 activity in vitro, showing significant promise as therapeutic agents against Alzheimer's disease. The study highlighted the importance of fluorinated compounds in enhancing bioavailability and target specificity.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The compound’s reactivity and applications can be inferred by comparing its substituents with those of related derivatives:

Compound Substituents Key Features Applications
4-Bromo-2-difluoromethoxy-5-fluorophenol Br (C4), -OCF₂H (C2), F (C5) High electronegativity due to F and OCF₂H; steric hindrance from OCF₂H Pharmaceutical intermediates, fluorinated APIs
4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9) Br (C4), NO₂ (C2), F (C5) Strong electron-withdrawing NO₂ group; higher acidity than -OCF₂H derivatives Explosives, dyes, or reactive intermediates
5-Bromo-2-chloro-4-fluorophenol (CAS 446-36-6) Br (C5), Cl (C2), F (C4) Chlorine’s moderate electronegativity; less steric hindrance than OCF₂H Agrochemicals, cross-coupling reactions
2-Bromo-4,5-difluorophenol (CAS 166281-37-4) Br (C2), F (C4, C5) Compact structure; dual fluorine atoms enhance lipophilicity Materials science, OLED precursors

Key Observations :

  • The difluoromethoxy group (-OCF₂H) in the target compound provides a balance of electron-withdrawing effects and steric bulk, distinguishing it from nitro (-NO₂) or chloro (-Cl) analogs. This group may enhance metabolic stability in drug candidates compared to -OCH₃ or -Cl substituents .
  • Fluorine positioning (C5 vs. C4/C5 in 2-Bromo-4,5-difluorophenol) influences electronic distribution and molecular interactions, such as hydrogen bonding or π-stacking in crystal structures .

Challenges :

  • Steric hindrance from -OCF₂H may reduce reaction yields in cross-coupling reactions compared to smaller substituents like -F or -Cl .
  • Stability under acidic/basic conditions requires evaluation, as fluorinated phenols are prone to decomposition via defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-difluoromethoxy-5-fluorophenol
Reactant of Route 2
4-Bromo-2-difluoromethoxy-5-fluorophenol

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